2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with unique structural features, making it a valuable entity in various scientific fields
Scientific Research Applications
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is utilized in multiple research domains:
Chemistry: As a model compound to study complex organic transformations and to develop new synthetic methodologies.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties due to its structural novelty.
Medicine: Explored as a scaffold for drug development, focusing on its interaction with various biological targets.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions:
Formation of the Isoquinoline Intermediate: The synthesis begins with the formation of the 3,4-dihydroisoquinoline scaffold through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Pyran Ring Construction: This is achieved via a multi-component reaction involving appropriate aldehydes and diketones under acid-catalyzed conditions.
Final Coupling Reaction:
Industrial Production Methods
Industrial-scale synthesis may utilize automated continuous flow processes to enhance yield and efficiency. Key considerations include optimizing reaction temperatures, solvent systems, and catalysts to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the isoquinoline and pyran moieties, facilitated by reagents like KMnO₄ or CrO₃.
Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., SnCl₂).
Substitution: Substitution reactions occur at the acetamide or nitrophenyl groups under appropriate nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidative Conditions: KMnO₄ in alkaline medium.
Reductive Conditions: H₂/Pd, SnCl₂/HCl.
Substitution Conditions: NaH in DMF for nucleophilic substitutions; Br₂ in CCl₄ for electrophilic substitutions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Variously functionalized analogues retaining the core structure.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: Includes enzymes, receptors, and DNA, depending on the functional modifications and biological context.
Pathways Involved: The nitrophenyl group can undergo redox cycling, generating reactive oxygen species; the isoquinoline moiety can intercalate with DNA, disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide
**2-((6-(isoquinolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-bromophenyl)acetamide
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide apart is its combination of isoquinoline, pyran, and nitroaniline functionalities, providing a unique spectrum of chemical reactivity and biological activity not observed in its analogues.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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